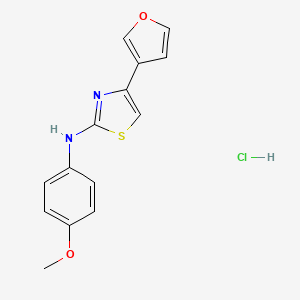

![molecular formula C19H21Cl2N5O3 B2502127 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851940-25-5](/img/structure/B2502127.png)

7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic molecule that appears to be designed for interaction with serotonin (5-HT) receptors. It is part of a broader class of compounds that have been studied for their potential anxiolytic activity and affinity for various 5-HT receptor subtypes.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives were designed and synthesized, with variations in the arylpiperazine moiety and the linker length affecting their affinity for 5-HT receptors . Although the exact synthesis of 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is not detailed, similar synthetic routes may involve multi-step processes including the formation of the purine core, attachment of the morpholine and arylpiperazine fragments, and subsequent modifications to optimize receptor binding.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray diffraction methods. These compounds, including those with a purine-2,6-dione core and morpholine ring, adopt various conformations in the crystal state. The morpholine ring is noted to be a potential donor and acceptor of hydrogen bonds, which may enhance binding to non-specific sites of 5-HT receptors. The orientation of rings in the arylpiperazine fragment is also considered important for ligand-receptor recognition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of charge-assisted hydrogen bonds and π-π interactions between purine cores in the crystal state. Intramolecular weak C–H···O hydrogen bonds may influence the mutual orientation of rings, which is crucial for selective receptor binding .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione are not explicitly provided, related compounds exhibit properties that are significant for their interaction with 5-HT receptors. The presence of substituents like o-OCH3 and m-Cl, as well as the length of the linker, can modify the affinity for the receptors, suggesting that these structural elements are key determinants of the molecule's physical and chemical behavior .

科学的研究の応用

Cardiovascular Activity

- Electrocardiographic and Antiarrhythmic Activity : Research indicates that certain derivatives of the compound display significant prophylactic antiarrhythmic activity. For instance, compounds with a similar structure to the target compound have shown strong activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).

Antiasthmatic Activity

- Vasodilatory and Antiasthmatic Properties : Xanthene derivatives, related to the target compound, are known for their vasodilatory activity, which is relevant in the context of antiasthmatic agents. A study on the synthesis and biological activity of such compounds has demonstrated significant pulmonary vasodilator activity, pointing towards potential antiasthmatic applications (Bhatia et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-3-4-13(20)9-14(12)21)15(22-17)11-25-5-7-29-8-6-25/h3-4,9H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJVOZYORZMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

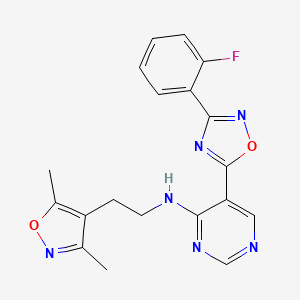

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

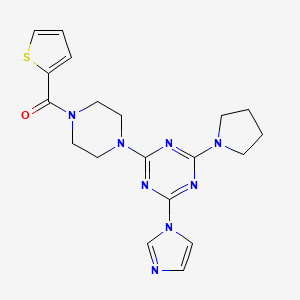

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

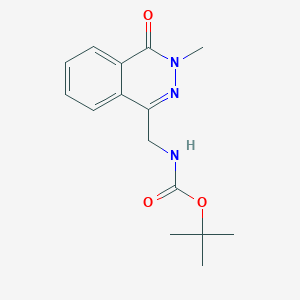

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)